molecular formula C8H7F2NO3 B3022337 Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 677763-00-7

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Numéro de catalogue: B3022337
Numéro CAS: 677763-00-7
Poids moléculaire: 203.14 g/mol
Clé InChI: KFWZUVCHYMYFBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a fluorinated pyridine derivative characterized by a difluoromethyl substituent at the 1-position and a methyl ester at the 3-position. The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications.

Propriétés

IUPAC Name

methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWZUVCHYMYFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted pyridine derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • CAS Number: 677763-00-7
  • Molecular Formula: C8_{8}H6_{6}F2_{2}N\O3_{3}
  • Molecular Weight: 189.12 g/mol
  • IUPAC Name: Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Medicinal Chemistry

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its potential as a therapeutic agent. The difluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Agrochemical Applications

Due to its structural properties, this compound has potential applications in agriculture as a pesticide or herbicide. The presence of the difluoromethyl group can improve the efficacy of agrochemicals by enhancing their stability and activity against pests.

Case Study: Pesticidal Efficacy
A study demonstrated that modified pyridine derivatives showed increased activity against common agricultural pests. The incorporation of the difluoromethyl moiety was found to improve the selectivity and potency of these compounds .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylateAnticancer10
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateAntimicrobial5
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateHerbicidal15

Table 2: Chemical Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
Hazard StatementsH302-H315-H319-H335

Mécanisme D'action

The mechanism by which methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the interaction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (Target) Difluoromethyl C₉H₇F₂NO₃ 215.16 g/mol High electronegativity; potential metabolic stability; pharmaceutical intermediate candidate. N/A†
Methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate Benzyloxy C₁₄H₁₃NO₄ 259.26 g/mol 38.6% synthesis yield; bulky substituent may reduce solubility. Used in metallo-β-lactamase inhibitor studies.
Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 2,6-Dichlorobenzyl C₁₄H₁₁Cl₂NO₃ 312.15 g/mol Increased lipophilicity; chlorine atoms enhance electronic effects.
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Fluorophenyl C₁₃H₁₀FNO₃ 253.22 g/mol Medical intermediate; fluorine improves bioavailability.
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Difluoromethyl (2-position), Ethyl ester C₁₀H₁₁F₂NO₃ 231.20 g/mol Ethyl ester may alter hydrolysis kinetics; structural similarity to target compound.
Methyl 6-hydroxynicotinate (Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate) H (unsubstituted) C₇H₇NO₃ 153.14 g/mol Simplest analog; lacks substituent at 1-position; used as a synthetic precursor.

Synthesis and spectral data for the target compound are inferred from analogous reactions in the evidence.

Key Comparisons

Substituent Effects on Reactivity and Yield :

  • The benzyloxy derivative (38.6% yield) demonstrates moderate synthetic efficiency , while dichlorobenzyl and fluorophenyl analogs likely follow similar pathways. Difluoromethyl substitution may require optimized conditions due to fluorine’s reactivity.

Physicochemical Properties: Lipophilicity: Chlorinated derivatives (e.g., 2,6-dichlorobenzyl) exhibit higher lipophilicity (ClogP ~2.5) compared to fluorinated analogs (ClogP ~1.8), influencing membrane permeability .

Spectral Data :

  • 1H NMR : The benzyloxy derivative’s CH₂ group appears as a singlet (δ5.28), while fluorophenyl analogs show aromatic doublets (e.g., δ7.87, J = 8.8 Hz) . Difluoromethyl protons typically resonate as a triplet (δ~6.0–6.5, $^2J_{HF}$ ~50 Hz).
  • 13C NMR : Carbonyl signals (C=O) for esters appear at δ~165–170 ppm across analogs .

Applications :

  • Pharmaceutical Intermediates : Fluorophenyl and difluoromethyl derivatives are prioritized for drug development due to enhanced metabolic stability and target affinity .
  • Enzyme Inhibition : Benzyloxy and dichlorobenzyl analogs show promise as β-lactamase inhibitors, suggesting the target compound may have similar biological activity .

Activité Biologique

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 677763-00-7) is a compound of considerable interest in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group. This compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways.

  • Molecular Formula : C₈H₇F₂NO₃
  • Molecular Weight : 203.14 g/mol
  • Purity : ≥ 98% .

The biological activity of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways.

Target Enzymes

One of the primary targets identified for compounds with similar structures is succinate dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid (TCA) cycle. The inhibition of SDH can lead to energy deprivation in cells, particularly in pathogenic organisms .

Mode of Action

The compound likely disrupts the TCA cycle by inhibiting SDH, resulting in reduced ATP production and eventual cell death. This mechanism is particularly relevant in the context of developing antifungal and anticancer agents .

Pharmacokinetics

Compounds containing difluoromethyl groups are known to exhibit enhanced lipophilicity and metabolic stability, which can improve their bioavailability. This property is advantageous for drug development as it may lead to more effective therapeutic agents .

Biological Activities

Research indicates that methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has shown promise in various biological assays:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to similar pyridine structures have demonstrated improved efficacy in inducing apoptosis in tumor cells .
  • Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of histone deacetylases (HDACs), specifically HDAC6, which is implicated in cancer progression and neurodegenerative diseases. The difluoromethyl moiety enhances selectivity and potency against HDAC6 compared to other HDACs .

Case Study 1: Anticancer Potential

A recent study evaluated the cytotoxic effects of various difluoromethylated compounds on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of structural modifications for enhancing biological activity .

Case Study 2: HDAC Inhibition

Another investigation into difluoromethyl-substituted oxadiazoles revealed their role as potent inhibitors of HDAC6, with selectivity over other HDAC subtypes. This research utilized kinetic studies and X-ray crystallography to elucidate the binding mechanisms, paving the way for novel therapeutic strategies targeting HDAC6-related pathways .

Comparison with Similar Compounds

Compound NameBiological ActivitySelectivityReference
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylateAnticancer, HDAC inhibitionHigh for HDAC6
Difluoromethyl pyrazolesAntifungalModerate
Difluoromethyl pyrimidinesAnticancerVariable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.